molecular formula C7H5NO B3359561 3-Azabicyclo[4.2.0]octa-1,3,5-trien-7-one CAS No. 864149-46-2

3-Azabicyclo[4.2.0]octa-1,3,5-trien-7-one

Cat. No.: B3359561
CAS No.: 864149-46-2
M. Wt: 119.12 g/mol
InChI Key: OYBUVJXVHNZKQZ-UHFFFAOYSA-N
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Description

3-Azabicyclo[420]octa-1,3,5-trien-7-one is a bicyclic compound that features a nitrogen atom within its structure

Scientific Research Applications

3-Azabicyclo[4.2.0]octa-1,3,5-trien-7-one has several scientific research applications:

Future Directions

The future directions for the research on 3-Azabicyclo[4.2.0]octa-1,3,5-trien-7-one could involve further exploration of its synthesis, chemical reactions, and potential applications. Its analogues have shown promising antibacterial and anticancer activities , suggesting that this compound and its derivatives could be a promising class of antibacterial and anticancer agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Azabicyclo[4.2.0]octa-1,3,5-trien-7-one typically involves multistep reactions starting from readily available precursors. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the bicyclic structure. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions

3-Azabicyclo[4.2.0]octa-1,3,5-trien-7-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .

Properties

IUPAC Name

3-azabicyclo[4.2.0]octa-1(6),2,4-trien-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO/c9-7-3-5-4-8-2-1-6(5)7/h1-2,4H,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYBUVJXVHNZKQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C1=O)C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50458234
Record name 3-AZABICYCLO[4.2.0]OCTA-1,3,5-TRIEN-7-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50458234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

864149-46-2
Record name 3-AZABICYCLO[4.2.0]OCTA-1,3,5-TRIEN-7-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50458234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Azabicyclo[4.2.0]octa-1,3,5-trien-7-one
Reactant of Route 2
3-Azabicyclo[4.2.0]octa-1,3,5-trien-7-one
Reactant of Route 3
3-Azabicyclo[4.2.0]octa-1,3,5-trien-7-one
Reactant of Route 4
3-Azabicyclo[4.2.0]octa-1,3,5-trien-7-one
Reactant of Route 5
3-Azabicyclo[4.2.0]octa-1,3,5-trien-7-one
Reactant of Route 6
3-Azabicyclo[4.2.0]octa-1,3,5-trien-7-one

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